4-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol is a complex heterocyclic compound notable for its intricate structure that incorporates multiple ring systems, including pyrazole, triazole, and pyrimidine. This unique configuration contributes to its significant biological activities, making it a valuable subject of research in medicinal chemistry. The compound is characterized by its potential therapeutic applications, particularly in oncology and infectious disease treatment. Its molecular formula is with a molecular weight of approximately 346.3179 g/mol .
The compound is classified as a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivative. It has been extensively studied for its biological properties, particularly its cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells . Its mechanism of action involves inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
The synthesis of 4-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis may also utilize microwave-assisted techniques to enhance reaction efficiency and reduce production costs.
The molecular structure of 4-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol features multiple fused rings that contribute to its biological activity. The presence of the fluorophenyl group enhances its chemical properties. The compound's SMILES representation is Fc1ccc(cc1)n1ncc2c1ncn1c2nc(n1)c1cccc(c1)O, which indicates its complex arrangement of atoms .
The chemical reactions involving 4-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol include:
The outcome of these reactions depends on specific conditions such as temperature, solvent choice, and catalyst presence .
The mechanism of action for 4-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol primarily involves:
Research indicates its effectiveness against various cancer types due to this mechanism .
The primary applications of 4-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol include:
This compound's unique structural features contribute significantly to its potential therapeutic applications in medicinal chemistry .
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: